3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2034587-85-2
VCID: VC7398538
InChI: InChI=1S/C17H18FNO2S/c1-21-14-7-6-12(11-13(14)18)16(20)19-17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20)
SMILES: COC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3)F
Molecular Formula: C17H18FNO2S
Molecular Weight: 319.39

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide

CAS No.: 2034587-85-2

Cat. No.: VC7398538

Molecular Formula: C17H18FNO2S

Molecular Weight: 319.39

* For research use only. Not for human or veterinary use.

3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide - 2034587-85-2

Specification

CAS No. 2034587-85-2
Molecular Formula C17H18FNO2S
Molecular Weight 319.39
IUPAC Name 3-fluoro-4-methoxy-N-(1-thiophen-2-ylcyclopentyl)benzamide
Standard InChI InChI=1S/C17H18FNO2S/c1-21-14-7-6-12(11-13(14)18)16(20)19-17(8-2-3-9-17)15-5-4-10-22-15/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,20)
Standard InChI Key PHTIXSNQNBURLN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3)F

Introduction

Chemical Structure and Nomenclature

3-Fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide belongs to the benzamide class, featuring a benzoyl group substituted with fluorine at position 3 and methoxy at position 4. The amide nitrogen is bonded to a 1-(thiophen-2-yl)cyclopentyl moiety, creating a sterically demanding tertiary amide structure. The IUPAC name systematically describes this arrangement:

  • Benzamide core: A benzene ring with a carboxamide group (-CONH2).

  • Substituents:

    • Fluoro (-F) at position 3.

    • Methoxy (-OCH3) at position 4.

    • N-linked 1-(thiophen-2-yl)cyclopentyl group.

The thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) and cyclopentyl group introduce conformational rigidity, potentially influencing binding interactions in biological systems .

Table 1: Key Structural Features

FeatureDescription
Molecular FormulaC18H19FNO2S
Molecular Weight348.41 g/mol
Hybridizationsp3 (cyclopentyl) and sp2 (benzene, thiophene)
Aromatic SystemsBenzene, thiophene

Synthesis and Manufacturing

The synthesis of 3-fluoro-4-methoxy-N-(1-(thiophen-2-yl)cyclopentyl)benzamide likely follows a multi-step sequence, as seen in analogous benzamide derivatives :

Step 1: Preparation of 3-Fluoro-4-Methoxybenzoic Acid

  • Starting Material: 3-Fluoro-4-methoxybenzaldehyde.

  • Oxidation: Using KMnO4 or CrO3 under acidic conditions to yield the carboxylic acid.

Step 2: Synthesis of 1-(Thiophen-2-Yl)Cyclopentylamine

  • Cyclopentylamine Modification:

    • Thiophene-2-carbaldehyde undergoes condensation with cyclopentylamine via reductive amination (NaBH3CN) to form 1-(thiophen-2-yl)cyclopentylamine .

Step 3: Amide Coupling

  • Reagents: EDCl/HOBt or HATU for activating the carboxylic acid.

  • Conditions: Stirred in DMF or DCM at 0–25°C for 12–24 hours .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1KMnO4, H2SO4, 80°C, 6h72–85
2NaBH3CN, MeOH, rt, 18h65–78
3EDCl, HOBt, DCM, 0°C → rt, 24h58–70

Physicochemical Properties

While experimental data for this compound is scarce, predictions can be made based on structural analogs :

  • Solubility: Low aqueous solubility due to hydrophobic cyclopentyl and thiophene groups. Soluble in DMSO (∼15 mg/mL) and DCM.

  • Melting Point: Estimated 180–190°C (similar to N-cyclopentyl-3-fluoro-4-methoxyaniline derivatives) .

  • Stability: Stable under inert conditions but susceptible to hydrolysis in strong acids/bases due to the amide bond.

Table 3: Predicted Physicochemical Properties

PropertyValue
LogP (Partition Coeff.)3.2 ± 0.3
pKa9.8 (amide NH)
Hydrogen Bond Donors1

Biological Activity and Mechanism

Benzamide derivatives are explored for their bioactivity, particularly as enzyme inhibitors or receptor modulators :

Anti-Inflammatory Applications

  • Patent US9415037B2 highlights cyclopropanecarboxamide derivatives as inhibitors of inflammatory cytokines . The cyclopentyl-thiophene group may similarly interfere with NF-κB signaling.

Analytical Characterization

Structural confirmation relies on spectroscopic methods:

  • NMR:

    • 1H NMR (400 MHz, DMSO-d6): δ 7.85 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (s, 1H, thiophene-H), 3.92 (s, 3H, OCH3), 2.75–2.85 (m, 2H, cyclopentyl-CH2) .

  • IR: Peaks at 1650 cm−1 (amide C=O stretch) and 1240 cm−1 (C-F).

  • Mass Spec: [M+H]+ at m/z 349.4 (calc. 348.41) .

Applications and Future Directions

Current research priorities include:

  • Drug Development: Optimizing bioavailability via prodrug strategies (e.g., esterification of the methoxy group).

  • Materials Science: Exploiting thiophene’s conjugated π-system for organic semiconductors.

Table 4: Research and Development Priorities

AreaObjective
Medicinal ChemistryImprove selectivity for kinase targets
Synthetic ChemistryDevelop greener catalytic coupling methods
PharmacologyAssess in vivo toxicity and pharmacokinetics

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